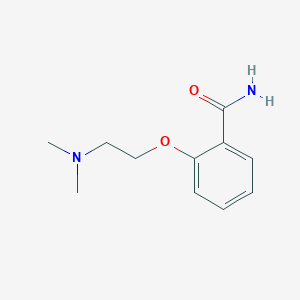

2-(2-Dimethylamino-ethoxy)-benzamide

Description

Chemical Significance of the Benzamide (B126) Scaffold in Contemporary Medicinal Chemistry

The benzamide moiety is a key structural component in a multitude of pharmacologically active compounds. walshmedicalmedia.com Its prevalence is due to its ability to form stable interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. researchgate.net Benzamide derivatives have demonstrated a wide array of therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities. walshmedicalmedia.comresearchgate.net The chemical robustness of the benzamide group, combined with the potential for diverse substitutions on the benzene (B151609) ring, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This adaptability has cemented the benzamide scaffold as a valuable building block in the design of new drugs. researchgate.net

Structural Features of 2-(2-Dimethylamino-ethoxy)-benzamide and its Relationship to Bioactive Analogues

The chemical structure of this compound is distinguished by several key features that are indicative of its potential bioactivity. These include the foundational benzamide core, an ether linkage at the ortho position, and a terminal dimethylamino group. This specific arrangement of functional groups bears a resemblance to other bioactive molecules, suggesting potential mechanisms of action.

The core structure consists of a primary amide attached to a benzene ring. The ortho-substituted ethoxy group introduces a degree of flexibility and can influence the molecule's conformation and interaction with target proteins. The terminal dimethylamino group is a common feature in many neurologically active drugs and can play a crucial role in receptor binding and cellular uptake.

Structure-activity relationship (SAR) studies of similar benzamide and picolinamide (B142947) derivatives have shown that the position of the dimethylamine (B145610) side chain significantly impacts inhibitory activity and selectivity against enzymes like acetylcholinesterase (AChE). nih.govnih.gov For instance, research on related compounds has indicated that para-substituted dimethylamine side chains can lead to more potent inhibition compared to meta- or ortho-substituted ones. nih.gov While this compound has the side chain at the ortho position, this structural variation is crucial for exploring the full potential of this chemical space.

The table below outlines some key physicochemical properties of a structurally related compound, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy-benzamide, which can provide insights into the potential characteristics of this compound.

| Property | Predicted Value | Unit |

| Boiling Point | 451 | °C |

| Melting Point | 125 | °C |

| Water Solubility | 9.65e-5 | g/L |

| LogP (Octanol-Water Partition Coefficient) | 2.77 | |

| pKa (Basic) | 7.91 |

Note: Data is for a structurally related compound and serves as an estimation. epa.gov

Rationale for Focused Academic Inquiry into the Chemical Compound

The unique structural amalgamation within this compound provides a strong rationale for its dedicated scientific investigation. The presence of the benzamide scaffold, known for its broad biological activities, coupled with the dimethylaminoethoxy side chain, which is a feature in several bioactive compounds, suggests a high probability of interesting pharmacological properties.

Research into analogous compounds has revealed potent inhibitory effects on various enzymes. For example, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potential inhibitors of microtubule affinity regulating kinase 4 (MARK4), a target for cancer therapy. rsc.org Furthermore, other benzamide derivatives have been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.govnih.gov These findings in related molecules underscore the potential for this compound to exhibit novel biological activities. A focused inquiry into this specific compound is warranted to fully elucidate its chemical properties, potential therapeutic applications, and to contribute to the broader understanding of the structure-activity relationships within the benzamide class of molecules.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-[2-(dimethylamino)ethoxy]benzamide |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)7-8-15-10-6-4-3-5-9(10)11(12)14/h3-6H,7-8H2,1-2H3,(H2,12,14) |

InChI Key |

MWYGQYKTVKAWDV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformation Pathways

Synthetic Routes for the Benzamide (B126) Core of 2-(2-Dimethylamino-ethoxy)-benzamide

The formation of the central benzamide structure is a critical initial phase in the synthesis of the target compound. This typically begins with a readily available precursor like salicylic (B10762653) acid, which is then converted to the amide.

Amidation Reactions for Benzamide Formation

Amide bond formation is a fundamental reaction in organic chemistry. nih.gov For the synthesis of a benzamide core, particularly from a benzoic acid derivative, several methods are employed:

Direct Condensation: This involves the reaction of a carboxylic acid with an amine. This method often requires catalysts to facilitate the removal of water. Boric acid and Lewis acids like titanium tetrachloride (TiCl4) and zirconium tetrachloride (ZrCl4) have been used to promote this condensation, offering moderate to excellent yields.

From Acyl Chlorides: A more reactive approach involves converting the carboxylic acid (e.g., salicylic acid or a protected derivative) into an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia (B1221849) or an amine to form the benzamide.

From Esters: Amidation can also be achieved by reacting an ester, such as methyl salicylate (B1505791), with an amine. This reaction, often referred to as aminolysis, can be driven to completion by removing the alcohol byproduct. google.com For instance, reacting methyl salicylate with ammonia in a solvent like toluene (B28343) under heat and pressure yields salicylamide (B354443).

| Method | Reagents | Key Features |

|---|---|---|

| Direct Condensation | Carboxylic Acid, Amine, Catalyst (e.g., Boric Acid, TiCl4) | Environmentally friendly but may require harsh conditions or catalysts. |

| From Acyl Chlorides | Carboxylic Acid, Thionyl Chloride, Amine/Ammonia | Highly reactive, proceeds under mild conditions, but generates corrosive HCl. |

| From Esters (Aminolysis) | Ester (e.g., Methyl Salicylate), Amine/Ammonia | Useful for large-scale synthesis; equilibrium must be shifted to favor product. |

Precursor Synthesis and Intermediate Derivatization

The primary precursor for the benzamide core is 2-hydroxybenzamide, also known as salicylamide. nih.gov The synthesis of this crucial intermediate typically starts from salicylic acid (2-hydroxybenzoic acid).

The industrial synthesis of salicylic acid is commonly achieved through the Kolbe-Schmitt reaction . In this process, sodium phenoxide is heated with carbon dioxide under high pressure, followed by acidification to yield salicylic acid.

Once salicylic acid is obtained, it can be converted to salicylamide through the amidation methods described previously. researchgate.net For example, reacting salicylic acid with an amine in the presence of phosphorus trichloride (B1173362) (PCl3) in an inert solvent is one documented route. researchgate.net Alternatively, converting salicylic acid to methyl salicylate followed by ammonolysis is a common industrial approach.

Introduction and Modification of the 2-(2-Dimethylamino)ethoxy Moiety

With the 2-hydroxybenzamide core in hand, the next critical step is the introduction of the ether-linked side chain at the 2-position.

Etherification and Amination Approaches

The most direct and widely used method for attaching the 2-(2-Dimethylamino)ethoxy group is the Williamson ether synthesis . masterorganicchemistry.comkhanacademy.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

In this specific synthesis, the phenolic hydroxyl group of 2-hydroxybenzamide is first deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic alkylating agent, such as 2-dimethylaminoethyl chloride, to form the desired ether linkage. researchgate.net

The synthesis of the key alkylating agent, 2-dimethylaminoethyl chloride, is typically achieved by reacting dimethylethanolamine with thionyl chloride. google.comgoogle.com The product is often isolated as its more stable hydrochloride salt. google.comgoogle.comnih.gov

Reaction Scheme: Williamson Ether Synthesis

Deprotonation: 2-hydroxybenzamide is treated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) in a suitable solvent (e.g., ethanol, DMF) to form the sodium or potassium salt of 2-carbamoylphenoxide.

Nucleophilic Attack: 2-dimethylaminoethyl chloride hydrochloride is added to the reaction mixture, and upon heating, the phenoxide displaces the chloride ion, forming the this compound product.

| Step | Reactants | Typical Base | Typical Solvent | Key Consideration |

|---|---|---|---|---|

| 1. Deprotonation | 2-Hydroxybenzamide | NaOH, K2CO3 | Ethanol, DMF | Complete deprotonation is crucial for high yield. |

| 2. Alkylation | Phenoxide Intermediate, 2-Dimethylaminoethyl Chloride HCl | N/A | Same as above | Reaction temperature is controlled to prevent side reactions. researchgate.net |

Strategies for Chiral Synthesis and Stereoisomeric Control

The target compound, this compound, is achiral. However, the synthesis of chiral analogues is an area of significant interest in medicinal chemistry. Chirality could be introduced at several positions, for instance, by placing substituents on the ethyl portion of the ethoxy side chain.

Strategies for stereoisomeric control in analogues could involve:

Use of Chiral Starting Materials: A synthesis could begin with a chiral precursor, such as a stereochemically defined substituted ethanolamine, which would then be converted to the corresponding chiral alkylating agent.

Asymmetric Catalysis: Enantioselective methods for C-H amidation or other bond-forming reactions could be employed to create chiral centers on the benzamide core or its analogues. mdpi.com For example, rhodium or iridium catalysts paired with chiral ligands have been used to achieve enantioselective C-H amidation on various substrates, which could be adapted for the synthesis of complex benzamide derivatives. mdpi.com

Advanced Synthetic Methodologies for the Chemical Compound and Analogues

To improve reaction times, yields, and environmental footprint, modern synthetic techniques are being applied to the synthesis of benzamides and related compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It has been successfully applied to both the hydrolysis of benzamides to benzoic acids and the synthesis of benzamides. rasayanjournal.co.inyoutube.comresearchgate.net Reactions that might take hours under conventional heating can often be completed in minutes, frequently with improved yields. rasayanjournal.co.inyoutube.comyoutube.com

Catalytic C-H Activation/Amidation: A cutting-edge approach involves the direct formation of a C-N bond by activating a C-H bond on the aromatic ring. Iridium-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides provides a direct route to substituted anthranilic acid derivatives, which are precursors to benzamides. nih.govrhhz.netibs.re.krresearchgate.net This method offers high efficiency and functional group compatibility, potentially streamlining the synthesis of complex analogues by building the amide functionality directly onto a pre-functionalized aromatic ring. ibs.re.kr

These advanced methods represent the forefront of synthetic chemistry, offering more efficient and elegant pathways to this compound and its structurally diverse analogues.

Stereoselective Synthesis Approaches

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, stereoselective synthesis is not a requirement for its preparation. However, the principles of stereoselective synthesis would become critical if chiral centers were introduced into the molecule, for instance, by modification of its substituents.

In the broader context of benzamide synthesis, several strategies exist for achieving stereoselectivity. For molecules exhibiting axial chirality due to restricted rotation, methods utilizing planar chiral (arene)chromium complexes have been developed. nih.gov One such approach involves the ortho-lithiation of an enantiomerically pure planar chiral tricarbonyl(N,N-diethyl-2-methylbenzamide)chromium complex, followed by quenching with an electrophile to create axially chiral benzamide complexes. nih.gov An alternative method is the enantioselective lithiation at a benzylic position using a chiral lithium amide base. nih.gov

For benzamides with chiral centers, peptide-based catalysts have been employed to achieve atropisomer-selective reactions, such as enantioselective bromination, which can establish a molecule's axial chirality. datapdf.com The development of racemization-free coupling reagents is also a significant area of research for the asymmetric synthesis of chiral amides and peptides, providing greener alternatives to traditional methods. rsc.org These approaches underscore the synthetic tools available for creating specific stereoisomers of complex benzamide derivatives, should the need arise from structural modifications to the parent compound.

Radiosynthetic Methods for Isotopic Labeling, Including Positron Emission Tomography (PET) Probe Development

The development of radiolabeled ligands for Positron Emission Tomography (PET) is essential for non-invasive molecular imaging. While no specific radiosynthesis of this compound has been documented, methods applied to structurally similar benzamides and other compounds provide a clear blueprint for its potential isotopic labeling.

PET probe development often involves incorporating short-lived positron-emitting isotopes such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) into a target molecule. Based on the structure of this compound, several labeling strategies can be envisioned:

¹¹C-Methylation: The N,N-dimethylamino group is a prime target for labeling with ¹¹C. This could be achieved by synthesizing a desmethyl or monomethyl precursor and subsequently reacting it with a ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This common method was used to synthesize a novel PET tracer, [¹¹C]18, with a decay-corrected radiochemical yield of 23%. nih.gov

¹⁸F-Fluoroalkylation: The ethoxy side chain could be labeled with ¹⁸F. A common strategy involves the O-alkylation of a corresponding phenol (B47542) precursor (2-hydroxy-benzamide) with an ¹⁸F-labeled two-carbon synthon, such as [¹⁸F]fluoroethyl tosylate. This approach has been successfully used in the synthesis of other PET ligands. nih.gov

¹⁸F-Labeling on the Aromatic Ring: Introducing ¹⁸F directly onto the benzamide ring is another viable strategy. This can be accomplished via nucleophilic aromatic substitution if a suitable precursor with a good leaving group (e.g., a nitro or trimethylammonium group) is synthesized. A more complex, multi-step route was employed for the radiosynthesis of [¹⁸F]TEFM78, a fluorinated 6-arylaminobenzamide PET ligand, which involved a Pd(0)-catalyzed stannylation to create a trimethyltin (B158744) precursor for the final fluorination step. rsc.org

The success of these methods depends on achieving good radiochemical yield (RCY), high specific activity (SA), and high radiochemical purity. The following table summarizes parameters from the radiosynthesis of related PET ligands, illustrating typical outcomes.

| Radioligand | Isotope | Labeling Strategy | Radiochemical Yield (Decay-Corrected) | Specific Activity (EOB) | Reference |

|---|---|---|---|---|---|

| [¹¹C]18 | ¹¹C | ¹¹C-Methylation | 23% | Not Reported | nih.gov |

| [¹¹C]2a | ¹¹C | O-alkylation with [¹¹C]CH₃I | 35%–45% | >363 GBq/μmol | nih.gov |

| [¹⁸F]2b | ¹⁸F | O-alkylation with [¹⁸F]fluoroethyltosylate | 55%–65% | >200 GBq/μmol | nih.gov |

Chemical Reactivity and Degradation Studies of this compound

The reactivity and degradation profile of this compound are governed by its primary functional groups: the amide, the ether, the tertiary amine, and the substituted aromatic ring.

Hydrolytic Stability of the Amide Bond

The amide bond is generally robust and resistant to hydrolysis under neutral physiological conditions. However, its cleavage can be catalyzed by acidic or basic conditions, typically proceeding via nucleophilic acyl substitution.

Acid-Catalyzed Hydrolysis: In the presence of strong acid, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the corresponding carboxylic acid (2-(2-Dimethylamino-ethoxy)-benzoic acid) and ammonia. Studies on substituted N-trimethylammoniobenzamides in concentrated sulfuric acid showed that the reaction proceeds through a unimolecular decomposition of the N-protonated substrate. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a slower, rate-determining step. This forms a tetrahedral intermediate that subsequently expels the amide anion (-NH₂), which is a poor leaving group. The reaction is driven forward by the final deprotonation of the resulting carboxylic acid. Studies on the hydrolysis of benzonitriles, which proceed through benzamide intermediates, confirm that alkaline hydrolysis is the dominant pathway at pH values above 8. oup.com The rate of hydrolysis is also influenced by the N-substituent, with inductive and steric effects playing a significant role. researchgate.netacs.org

The substituents on the aromatic ring of this compound can influence the rate of hydrolysis by altering the electrophilicity of the carbonyl carbon. The electron-donating nature of the ortho-alkoxy group may slightly decrease the rate of nucleophilic attack compared to an unsubstituted benzamide.

Potential for Nucleophilic and Electrophilic Transformations

Beyond hydrolysis, the structure of this compound allows for other chemical transformations.

Nucleophilic Transformations: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the amide group. nih.gov Strong nucleophiles can displace the amino group, although this generally requires harsh conditions or activation of the carbonyl group. The tertiary amine in the side chain can also act as a nucleophile, potentially participating in intramolecular reactions or reacting with external electrophiles like alkyl halides to form a quaternary ammonium (B1175870) salt.

Electrophilic Transformations: The benzene (B151609) ring is the principal site for electrophilic attack. The reactivity and regioselectivity of electrophilic aromatic substitution are dictated by the combined influence of the existing substituents: the ortho-alkoxy group (-OCH₂CH₂N(CH₃)₂) and the meta-amide group (-CONH₂).

The alkoxy group is a strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs.

The amide group is a deactivating, meta-directing group due to the electron-withdrawing nature of its carbonyl.

In cases of competitive substitution, the more powerful activating group typically controls the regioselectivity. science.gov Therefore, the alkoxy group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (C3, C5). The C1 and C2 positions are already substituted. This makes the C3 and C5 positions the most likely sites for reactions such as nitration, halogenation, or Friedel-Crafts reactions. The activated nature of the ring makes it susceptible to reaction with a variety of electrophiles. nih.gov

Molecular Interactions and Pharmacological Target Elucidation

Investigation of Receptor Binding Profiles

Binding assays are crucial in pharmacology to determine the affinity of a compound for a specific receptor. These assays, particularly radioligand and competition binding assays, utilize labeled molecules to quantify the interaction between a ligand and its target. This process helps in elucidating the pharmacological profile of a compound by identifying which receptors it binds to and with what strength.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D3)

The benzamide (B126) scaffold is a common feature in many ligands that target dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic medications. nih.govnih.govnih.gov However, specific binding data (e.g., Kᵢ or IC₅₀ values) for 2-(2-Dimethylamino-ethoxy)-benzamide at D2 or D3 receptors are not present in the reviewed literature.

Serotonin (B10506) Receptor Subtype Engagement (e.g., 5-HT1B, 5-HT1D, 5-HT3, 5-HT4, Serotonin Transporters (SERT))

Serotonin receptors and transporters are critical targets for drugs treating a range of psychiatric conditions. nih.govbmbreports.org Various benzamide derivatives have been investigated for their activity at different 5-HT receptor subtypes. nih.gov Despite this, no specific binding affinities or functional data for this compound at 5-HT1B, 5-HT1D, 5-HT3, 5-HT4 receptors, or the serotonin transporter (SERT) could be located.

Other G-Protein Coupled Receptor (GPCR) Modulations

G-protein coupled receptors are a large family of transmembrane receptors involved in numerous physiological processes and are common drug targets. Benzamide derivatives can act as modulators for various GPCRs. mdpi.com However, studies detailing the modulation of other specific GPCRs by this compound are absent from the available scientific record.

Radioligand Binding and Competition Binding Assays

Radioligand binding assays are a standard method to characterize the interaction between a ligand and a receptor. rsc.org They measure the affinity of a radiolabeled ligand for its receptor. Competition binding assays are a variant where an unlabeled compound (the test compound) competes with the radiolabeled ligand, allowing for the determination of the test compound's binding affinity. While these methods are standard for characterizing compounds of the benzamide class, specific assay results for this compound have not been published in the reviewed sources.

Enzymatic Inhibition and Activation Studies

Beyond receptor binding, chemical compounds are often evaluated for their ability to inhibit or activate enzymes, which represents another major avenue for therapeutic intervention.

Cholinesterase Activity Modulation (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. scielo.brnanobioletters.comkau.edu.saupdatepublishing.com While some benzamide-related structures have been explored for their effects on cholinesterases, there is no available data on the IC₅₀ or Kᵢ values of this compound for acetylcholinesterase or other cholinesterases.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Pharmacophoric Features within the 2-(2-Dimethylamino-ethoxy)-benzamide Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are crucial for its biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this scaffold, the key features can be identified as follows:

Aromatic Ring: The benzamide (B126) ring serves as a central hydrophobic scaffold that can engage in van der Waals and pi-stacking interactions with aromatic amino acid residues within the binding pocket of a target protein.

Amide Linker: The amide group (-CONH₂) is a critical hydrogen bonding moiety, capable of acting as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (through the carbonyl oxygen). This allows for specific and directional interactions with the target.

Ether Oxygen: The oxygen atom in the ethoxy linker is a hydrogen bond acceptor, contributing to the binding affinity by forming hydrogen bonds with suitable donor groups on the receptor.

Basic Nitrogen Atom: The tertiary amine in the dimethylamino group is typically protonated at physiological pH, carrying a positive charge. This cationic center can form strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in the target protein. This interaction is often a key determinant of binding affinity.

These features collectively define the essential interaction points for the this compound scaffold with its biological targets.

Impact of Substitutions on the Benzamide Ring of the Chemical Compound

Modifications to the benzamide ring can significantly alter the pharmacological profile of the this compound molecule. The position, size, and electronic properties of substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

The introduction of substituents on the benzamide ring can modulate the electronic distribution (electron-donating or electron-withdrawing groups) and the steric profile of the molecule. For instance, in related benzamide derivatives, the addition of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), or electron-donating groups, like methoxy (B1213986) or amino groups, at specific positions can enhance binding affinity.

The following table summarizes the observed effects of substitutions on the benzamide ring in analogous compounds, providing insights into the potential impact on the this compound scaffold.

| Substitution Position | Substituent Type | Observed Effect on Activity in Analogous Benzamides |

| 4-position (para) | Electron-donating (e.g., -NH₂, -OCH₃) | Often enhances affinity for certain receptors. |

| 5-position (meta) | Electron-withdrawing (e.g., -Cl) | Can increase potency and selectivity for specific targets. |

| 2-position (ortho) | Bulky groups | May lead to steric hindrance and reduced activity. |

| Multiple substitutions | Combination of groups | Can lead to synergistic effects on binding and selectivity. |

These trends suggest that strategic substitution on the benzamide ring is a viable approach to fine-tune the pharmacological properties of this compound.

Role of the 2-(2-Dimethylamino)ethoxy Side Chain in Target Affinity and Selectivity

The 2-(2-Dimethylamino)ethoxy side chain plays a pivotal role in determining the target affinity and selectivity of the molecule. This flexible side chain allows the molecule to adopt various conformations to fit optimally into the binding pocket of a receptor.

The length of the ethoxy linker is often critical. In many benzamide-containing ligands, a two-carbon (ethoxy) or three-carbon (propoxy) chain is optimal for positioning the terminal basic amine for interaction with its target residue. Shortening or lengthening the chain can lead to a significant loss of activity.

The nature of the substituents on the terminal nitrogen also has a profound impact. The dimethylamino group provides a balance of basicity and steric bulk. Replacing the methyl groups with larger alkyl groups (e.g., diethyl, dipropyl) can either enhance or decrease affinity depending on the topology of the binding site. In some cases, incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine) can constrain the conformation and improve selectivity.

Key contributions of the side chain include:

Ionic Bonding: The protonated tertiary amine forms a crucial salt bridge.

Conformational Flexibility: Allows for an induced fit to the receptor.

Hydrophobic Interactions: The ethyl chain can engage in hydrophobic interactions with nonpolar residues.

Conformational Flexibility and its Influence on Biological Interaction

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, particularly within the ethoxy side chain and the bond connecting it to the benzamide ring. This flexibility allows the molecule to adopt a range of conformations in solution.

Computational modeling and conformational analysis studies on related flexible benzamide analogues have shown that the relative orientation of the benzamide ring and the terminal amine is crucial for receptor recognition. Intramolecular hydrogen bonding between the amide N-H and the ether oxygen can also influence the preferred conformation and, consequently, the biological activity. Understanding the conformational landscape of this compound is therefore essential for rationalizing its SAR and for designing more rigid analogues with potentially higher affinity and selectivity.

Integration of SAR into Rational Molecular Design Paradigms

The structure-activity relationship data gathered for the this compound scaffold and its analogues are invaluable for the rational design of new chemical entities. By understanding which structural features are essential for activity and how modifications affect the pharmacological profile, medicinal chemists can employ a variety of computational and synthetic strategies to design improved molecules.

Rational molecular design paradigms that can be applied include:

Pharmacophore-Based Design: A 3D pharmacophore model can be generated based on the key features identified in section 4.1. This model can then be used to search virtual libraries for new scaffolds that match the pharmacophoric requirements or to guide the design of novel molecules.

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target is known (e.g., from X-ray crystallography or homology modeling), docking studies can be performed with this compound to predict its binding mode. This information can then be used to design modifications that enhance favorable interactions or introduce new ones.

Quantitative Structure-Activity Relationship (QSAR): By systematically synthesizing and testing a series of analogues with varied substituents, a QSAR model can be developed. This mathematical model can then be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

The integration of these SAR-driven design principles allows for a more efficient and targeted approach to drug discovery, moving away from traditional trial-and-error methods towards a more knowledge-based process.

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods such as Density Functional Theory (DFT) are often utilized to model the electronic properties of benzamide (B126) derivatives with a high degree of accuracy. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgsphinxsai.com A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For 2-(2-Dimethylamino-ethoxy)-benzamide, the HOMO is expected to be localized primarily on the electron-rich benzamide ring and the dimethylamino group, which are regions susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl group and the aromatic ring, indicating the sites for nucleophilic attack. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. nih.govnih.gov

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. sphinxsai.com Regions of negative electrostatic potential, typically colored red, are electron-rich and are prone to electrophilic attack. In contrast, areas with positive electrostatic potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack. malayajournal.org

In the MEP map of this compound, the most negative potential is anticipated to be located around the oxygen atom of the carbonyl group and the nitrogen atom of the dimethylamino group, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms of the amide group and the aromatic ring are expected to exhibit the most positive potential, marking them as likely sites for nucleophilic interaction. researchgate.netchemrxiv.org

Spectroscopic Property Prediction (e.g., Nuclear Magnetic Resonance, Infrared)

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (C=O) | 168.5 |

| C (Aromatic, C-O) | 158.2 |

| C (Aromatic, C-C=O) | 131.0 |

| C (Aromatic) | 129.5, 122.1, 120.3, 115.6 |

| C (O-CH2) | 68.4 |

| C (N-CH2) | 58.1 |

| C (N-(CH3)2) | 45.7 |

Table 3: Predicted Key Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| N-H Stretch (Amide) | 3450, 3350 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2980-2850 |

| C=O Stretch (Amide) | 1660 |

| C=C Stretch (Aromatic) | 1600, 1480 |

| C-N Stretch | 1250 |

| C-O Stretch | 1230 |

Predicted Collision Cross Section Analysis

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. nih.gov Computational methods, often in conjunction with machine learning models, can predict the CCS values for molecules. semanticscholar.orgmdpi.com These predictions are valuable for the identification of unknown compounds by comparing the predicted CCS with experimental data. For this compound, the predicted CCS would depend on its three-dimensional structure and charge state. Different conformations of the molecule can present different cross-sectional areas to the drift gas, potentially leading to multiple peaks in the ion mobility spectrum. biorxiv.org

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Ions

| Ion | Predicted CCS (Å2) |

|---|---|

| [M+H]+ | 155.2 |

| [M+Na]+ | 160.5 |

Molecular Geometry and Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility.

Energy Minimization and Conformational Landscape Exploration

To understand the conformational preferences of this compound, a systematic exploration of its conformational landscape is necessary. This involves identifying all possible low-energy conformations (conformers) of the molecule. nih.gov A potential energy surface (PES) scan can be performed by systematically rotating the rotatable bonds in the molecule to identify the most stable conformers. nih.gov The geometries of these conformers are then optimized to find the local and global energy minima on the potential energy surface. frontiersin.orgmdpi.com

Crystallographic Analysis of Analogous Compounds

While the crystal structure for this compound itself is not publicly documented, X-ray crystallography studies on closely related analogs provide invaluable information regarding molecular conformation, planarity, and intermolecular interactions, which are crucial for understanding potential binding modes to biological targets.

A key analog, 4-(Dimethylamino)benzohydrazide, shares the core benzamide and dimethylamino functionalities. Its crystal structure reveals significant details about the molecular geometry and hydrogen bonding patterns that stabilize the crystal lattice. researchgate.netcrystallography.net The molecule is nearly planar, a feature that can influence stacking interactions within a protein binding pocket. The crystal packing is dominated by a network of N—H⋯N and N—H⋯O hydrogen bonds, forming chains and rings that demonstrate the key interaction points of the hydrazide and amine groups. researchgate.net

Another structurally related compound, N′-[4-(Dimethylamino)benzylidene]benzohydrazide, has also been characterized. nih.gov In this molecule, the dihedral angle between the two aromatic rings is minimal (4.51°), indicating a high degree of planarity across the molecular scaffold. nih.gov The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming ribbon-like structures. nih.gov These crystallographic studies collectively highlight the preferred conformations and key hydrogen bond donor/acceptor sites in molecules containing the dimethylamino-phenyl-amide core, information that is foundational for computational modeling.

Table 1: Crystallographic Data for an Analogous Compound: 4-(Dimethylamino)benzohydrazide

| Parameter | Value |

| Chemical Formula | C₉H₁₃N₃O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 24.7018 Å, b = 6.3093 Å, c = 13.2103 Å |

| β = 118.05° | |

| Cell Volume | 1817.01 ų |

| Key Intermolecular Bonds | N—H⋯N, N—H⋯O hydrogen bonds |

Data sourced from the Crystallography Open Database, entry 1559333. crystallography.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend the static insights from crystallography into a dynamic context, predicting how these molecules interact with biological macromolecules and assessing the stability of such interactions over time.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. Studies on derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide, which are direct analogs, have demonstrated their potential as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target implicated in cancer and neurodegenerative diseases. rsc.org

In these docking studies, the dimethylaminoethoxy moiety was shown to be crucial for establishing interactions within the MARK4 binding cavity. rsc.org Specific derivatives, such as N'-(4-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide (referred to as H4 in the study), were predicted to bind with high affinity. The hydrazone linkage forms critical hydrogen bonds with the backbone of key amino acid residues like Lys85 and Asp196, while the dimethylamino ethoxy group interacts with other residues such as Ile62 and Ala135 through carbon-hydrogen bonds. rsc.org These predictions provide a structural hypothesis for the compounds' mechanism of action and highlight the specific chemical features responsible for target engagement.

Table 2: Predicted Molecular Interactions of an Analogous Compound with MARK4

| Interacting Ligand Moiety | Key Interacting Residues in MARK4 | Type of Interaction |

| Hydrazone Linkage | Lys85, Asp196 | Hydrogen Bonding |

| Dimethylamino Ethoxy Group | Ile62, Ala135 | Carbon-Hydrogen Bonds |

| Phenyl Ring | Phe67, Tyr134 | π-π Stacking (Predicted) |

Based on docking studies of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. rsc.org

Molecular Dynamics Simulations for System Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a detailed view of the stability and dynamics of a ligand-receptor complex. For kinase inhibitors based on benzamide and related scaffolds, MD simulations are crucial for validating docking poses and understanding the conformational changes that occur upon binding. mdpi.com

In typical MD simulation studies of kinase inhibitors, the ligand-protein complex is simulated for tens to hundreds of nanoseconds. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues are calculated. A stable RMSD value for the ligand over the course of the simulation indicates that it remains securely in the binding pocket without significant deviation from its initial docked pose. mdpi.comnih.gov Similarly, RMSF analysis highlights which parts of the protein remain stable and which are flexible, providing insight into the dynamic nature of the binding interaction. nih.gov For analogous benzimidazole-based kinase inhibitors, MD simulations have confirmed that the ligand poses remain stable, validating the interactions predicted by docking. mdpi.com

Table 3: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance for Ligand Binding |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD value suggests the ligand-protein complex is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Quantifies the stability of key polar interactions predicted by docking. |

Predictive Computational Biology Approaches

Predictive computational models are used to estimate the pharmacokinetic and toxicological properties of a compound, as well as to build mathematical relationships between chemical structure and biological activity.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADMET prediction uses computational models to forecast a compound's behavior in the body. These predictions are vital for identifying potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. For this compound, a predictive profile can be generated based on its chemical structure using established algorithms. researchgate.netresearchgate.net

These models predict properties such as human intestinal absorption (HIA), permeability through the blood-brain barrier (BBB), and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.com For example, high predicted HIA suggests good oral bioavailability. Predictions regarding CYP enzyme inhibition are crucial for assessing the potential for drug-drug interactions. mdpi.com Furthermore, toxicity models can flag potential issues such as hERG inhibition (cardiotoxicity) or mutagenicity (AMES test). researchgate.net

Table 4: Predicted ADMET Profile for this compound

| ADMET Property | Predicted Value/Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely well-absorbed orally. |

| Caco-2 Permeability | High | Good potential for passive intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Compound may cross into the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No (Predicted) | Lower risk of interaction with many common drugs. |

| Toxicity | ||

| AMES Toxicity | No (Predicted) | Unlikely to be mutagenic. |

| hERG I Inhibitor | Yes (Predicted) | Potential risk of cardiotoxicity. |

Note: This data is predictive and generated based on computational models for the structure CN(C)CCOC1=CC=CC=C1C(=O)N. It requires experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For classes of compounds like benzamide derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) are often employed. These models can explain how changes in steric and electrostatic fields around the molecules correlate with changes in their inhibitory potency.

QSAR studies on benzamide derivatives acting as kinase inhibitors have successfully generated models with high predictive power. These models produce contour maps that visualize regions where specific structural modifications are likely to enhance or diminish activity. For instance, a CoMFA model might generate a contour map indicating that bulky, electropositive substituents in a particular region of the molecule are favorable for activity, while electronegative groups are detrimental. Such insights are invaluable for guiding the synthesis of next-generation analogs with improved potency and selectivity.

Preclinical Biological and Pharmacological Studies

In Vitro Biological Activity Assessments

In vitro studies are fundamental in elucidating the mechanisms of action of a compound at the molecular and cellular level. For derivatives of "2-(2-Dimethylamino-ethoxy)-benzamide," these assessments have focused on their effects on cell viability, enzyme inhibition, and receptor function.

Cell-based assays are crucial for understanding how a compound interacts with its cellular targets and modulates biological pathways. Studies on hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have demonstrated their potential to induce apoptosis, or programmed cell death, in cancer cell lines. nih.govrsc.org This suggests that these compounds can engage with cellular targets that regulate cell survival and proliferation. The induction of apoptosis indicates a modulation of pathways that are critical in cancer progression. nih.govrsc.org

Further research into the specific molecular targets and the precise signaling cascades affected by "this compound" is necessary to fully characterize its mechanism of action.

Enzyme inhibition assays are employed to determine a compound's ability to interfere with the activity of specific enzymes. Research has shown that certain hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide are effective inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). nih.govrsc.org MARK4 is a serine/threonine kinase that plays a role in various cellular processes, and its dysregulation has been implicated in several diseases. nih.gov

The inhibitory activity of these derivatives against MARK4 was quantified by determining their half-maximal inhibitory concentration (IC50) values. For instance, two specific hydrazone derivatives, designated as H4 and H19, were found to inhibit MARK4 activity in the nanomolar range. nih.gov The IC50 values for these compounds in inhibiting MARK4 were determined to be 149.21 nM and 215.30 nM, respectively. nih.gov In cell-based assays, these compounds also demonstrated inhibitory effects on the growth of MCF-7 and A549 cancer cells, with IC50 values in the micromolar range. rsc.org

Table 1: Inhibitory Activity of 4-(2-(dimethylamino)ethoxy)benzohydrazide Derivatives

| Compound | Target Enzyme | IC50 (nM) | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| H4 | MARK4 | 149.21 | MCF-7 | 27.39 |

| H4 | MARK4 | 149.21 | A549 | 45.24 |

| H19 | MARK4 | 215.30 | MCF-7 | 34.37 |

| H19 | MARK4 | 215.30 | A549 | 61.50 |

Currently, there is a lack of publicly available data from receptor functional assays such as cAMP accumulation or [35S]GTPγS binding specifically for "this compound." These assays are critical for determining if a compound acts as an agonist, antagonist, or allosteric modulator at G-protein coupled receptors (GPCRs). Such studies would be instrumental in defining the receptor-level pharmacology of this compound.

In Vivo Preclinical Efficacy Studies in Relevant Animal Models

In vivo studies are essential for evaluating the pharmacological effects of a compound in a whole organism. For a close analog of "this compound," these studies have focused on its gastrointestinal effects.

A structurally related compound, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride (also known as Itopride or HSR-803), has been investigated for its gastrointestinal prokinetic and antiemetic properties. droracle.aidroracle.ainih.gov This compound has demonstrated the ability to enhance gastrointestinal motility. droracle.aidroracle.ainih.gov

In animal models, HSR-803 was shown to significantly enhance gastric emptying in dogs. nih.gov It also improved delayed gastric emptying in rats that was induced by dopamine (B1211576) or morphine. nih.gov Furthermore, HSR-803 increased small intestinal transit in mice in a dose-dependent manner. nih.gov The prokinetic effects of HSR-803 are thought to be mediated, at least in part, through cholinergic stimulation, as its effect on small intestinal transit was abolished by atropine. nih.gov The mechanism of action for its prokinetic effects also involves dopamine D2 receptor antagonism and acetylcholinesterase inhibition. droracle.ai These actions lead to an increase in acetylcholine (B1216132) levels, which enhances gastrointestinal motility. droracle.aidroracle.ai

Table 2: In Vivo Gastrointestinal Effects of N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803)

| Animal Model | Effect | Details |

|---|---|---|

| Dogs | Enhanced gastric emptying | Significant enhancement observed. nih.gov |

| Rats | Improved delayed gastric emptying | Reversed delays induced by dopamine and morphine. nih.gov |

| Mice | Increased small intestinal transit | Dose-dependent effect, abolished by atropine. nih.gov |

Evaluation in Neurological Models (e.g., anxiety, depression, neuroprotection)

Direct studies on this compound in neurological models for anxiety, depression, or neuroprotection have not been identified. However, research on other benzamide (B126) derivatives suggests potential central nervous system activity. For instance, a novel benzamide derivative, LIS-630, was studied for its effects on stress-induced emotional behavior in animals. Its psychopharmacological profile was found to be distinct from the neuroleptic tiapride, as it restored escape behavior in rats subjected to forced swimming without disturbing the behavior of more stress-resistant animals. nih.gov Unlike tiapride, LIS-630 did not displace 3H-spiroperidol from striatum membrane binding sites, indicating a different mechanism of action that does not directly involve dopamine D2 receptor antagonism. nih.gov

Furthermore, a series of benzyloxy benzamide derivatives have been investigated as neuroprotective agents for ischemic stroke. nih.gov One promising compound from this series demonstrated significant neuroprotective effects in primary cortical neurons against glutamate-induced damage. nih.gov In a rat model of middle cerebral artery occlusion, this compound effectively reduced infarct size and improved neurological deficit scores. nih.gov

Assessment of Anti-Cancer or Anti-Parasitic Potential

The anti-proliferative and anti-parasitic potential of benzamide derivatives has been a subject of considerable investigation.

Anti-Cancer Potential:

A series of N-substituted benzamide derivatives were synthesized and evaluated for their antitumor activity. nih.gov Six of these compounds showed comparable or even superior anti-proliferative effects against four cancer cell lines (MCF-7, A549, K562, and MDA-MB-231) when compared to the reference compound MS-275. nih.gov Structure-activity relationship (SAR) studies indicated that a 2-substituent on the phenyl ring and heteroatoms in the amide group, which can chelate with zinc ions, were crucial for activity. nih.gov

In another study, N-2-(phenylamino) benzamide derivatives were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) for the treatment of gastrointestinal cancers. nih.gov The lead compound, 1H-30, exhibited potent anticancer effects and suppressed the activation of the NF-κB pathway in cancer cells. nih.gov In vivo, it reduced tumor growth in a CT26.WT tumor-bearing mouse model. nih.gov

Anti-Parasitic Potential:

Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been synthesized and evaluated as inhibitors of Entamoeba histolytica. nih.gov Several of these hydrazone hybrids demonstrated promising results against the parasite. nih.gov

Studies in Other Relevant Pathophysiological Models

The therapeutic potential of benzamide derivatives extends to other pathophysiological conditions, including inflammation and diabetes.

Anti-Inflammatory Models:

Certain N-substituted benzamides, such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), have demonstrated anti-inflammatory properties. nih.gov In a mouse model, both compounds inhibited lipopolysaccharide-induced tumor necrosis factor-alpha (TNFα) production in a dose-dependent manner. nih.gov Furthermore, MCA and 3-CPA were shown to prevent lung edema in rats. nih.gov

Diabetes Models:

N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as a novel scaffold for agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. nih.govnih.gov One analog, WO5m, showed potent β-cell protective activity against ER stress with significantly improved potency and water solubility compared to the initial lead compound. nih.govnih.gov

Mechanistic Investigations in Biological Systems

Biochemical Pathway Elucidation

Mechanistic studies of various benzamide derivatives have revealed their interaction with several key biochemical pathways.

The neuroprotective effects of the benzyloxy benzamide derivatives in ischemic stroke models are attributed to their ability to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). nih.gov Co-immunoprecipitation experiments confirmed that the lead compound significantly blocked the PSD95-nNOS association in cultured cortical neurons. nih.gov

The anti-inflammatory actions of metoclopramide and 3-chloroprocainamide are linked to the inhibition of the transcription factor NF-κB. nih.gov By inhibiting NF-κB, these benzamides suppress the production of inflammatory cytokines like TNFα. nih.gov

In the context of cancer, N-2-(phenylamino) benzamide derivatives have been shown to act as dual inhibitors of COX-2 and Topo I, while also suppressing the NF-κB pathway. nih.gov Molecular docking studies of other N-substituted benzamides suggest they may exert their anti-proliferative effects by interacting with histone deacetylase 2 (HDAC2). nih.gov

Reporter Gene Assays and Gene Expression Profiling

Reporter gene assays are widely utilized to study the regulation of gene expression and are a valuable tool in drug discovery. mdpi.comnih.govpromega.comthermofisher.comberthold.com These assays can be used to assess the activity of transcription factors and signaling pathways. For example, a Gli-luc luciferase reporter gene assay was used to screen benzamide compounds for their ability to inhibit the Hedgehog (Hh) signaling pathway. nih.gov This led to the identification of a compound that showed promising inhibition of this pathway, which was further confirmed to be mediated through the Smoothened (Smo) receptor. nih.gov

Gene expression profiling is another powerful technique used to understand the mechanisms of action of chemical compounds. Studies have shown that different classes of compounds can induce specific gene expression profiles. oup.com For instance, gene expression profiling can distinguish between different types of toxicants, such as peroxisome proliferators and enzyme inducers, based on their unique gene expression signatures in vivo. oup.com While specific gene expression data for this compound is not available, this methodology represents a critical approach for elucidating the molecular effects of novel benzamide derivatives.

Advanced Research Methodologies and Applications

Application of the Chemical Compound as Biochemical Probes

Biochemical probes are essential tools for elucidating biological processes and identifying molecular targets. These molecules are designed to interact specifically with a biological entity, such as a protein or enzyme, to allow for its detection, localization, or functional characterization. While various benzamide (B126) derivatives have been developed and utilized as biochemical probes for a range of biological targets, a specific application for 2-(2-Dimethylamino-ethoxy)-benzamide as a biochemical probe has not been documented in published research.

Development of Imaging Agents (e.g., PET ligands for specific receptors/transporters)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (PET ligands) to visualize and quantify biological processes in vivo. The development of novel PET ligands is a critical area of research for diagnosing and understanding various diseases, including neurological disorders and cancer. Benzamide scaffolds are common in the design of PET ligands for various neuroreceptors. However, there is no specific information available on the development or evaluation of This compound or its radiolabeled analogues as PET imaging agents for any specific receptors or transporters.

Integration with High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. This methodology is fundamental in identifying "hit" compounds that can be further optimized into lead drug candidates. Although libraries of benzamide-containing compounds are frequently used in HTS campaigns to discover new therapeutic agents, there are no specific reports detailing the inclusion or performance of This compound within a high-throughput screening context for compound discovery.

Future Directions and Translational Research Potential

Design of Next-Generation Benzamide (B126) Analogues with Optimized Biological Profiles

The development of novel benzamide analogues is a promising area of research. A study focused on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues identified a new scaffold for pancreatic β-cell protective agents against endoplasmic reticulum stress. This work highlights the potential for designing new benzamide derivatives with improved potency and water solubility, offering new modalities for treating conditions like diabetes. nih.gov

Further research into 2-O-alkylated para-benzamide α-helix mimetics is also underway. The design and synthesis of these new mimetics will allow for a preliminary evaluation of the role that the curvature of the mimetic plays in determining its molecular recognition properties. nih.gov

Exploration of Novel Therapeutic Avenues Based on Identified Mechanisms of Action

Substituted benzamides, a class of compounds that includes "2-(2-Dimethylamino-ethoxy)-benzamide," have shown potential in a variety of therapeutic areas. These compounds are known to selectively modulate dopaminergic neurons, with drugs like amisulpride (B195569) being used to treat both depression and schizophrenia. nih.govuniupo.itnih.gov The dual mechanism of action, which involves blocking presynaptic autoreceptors at low doses and postsynaptic receptors at higher doses, allows for a wide range of clinical applications. nih.govresearchgate.net

Recent research has also pointed to the potential of substituted benzamides in treating inflammatory diseases such as inflammatory bowel disease, psoriasis, and rheumatoid arthritis. google.com Furthermore, certain N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, showing inhibitory activity against several cancer cell lines. researchgate.net The exploration of these and other therapeutic avenues could lead to new applications for "this compound" and related compounds.

Contribution to Fundamental Understanding of Molecular Recognition and Biological Processes

The study of substituted benzamides contributes significantly to our understanding of molecular recognition. The specific interactions of these compounds with dopamine (B1211576) D2 and D3 receptors, for example, have been key to developing treatments for various psychiatric disorders. nih.govresearchgate.net The selective antagonism of these receptors is a prime example of how the chemical structure of a compound can be fine-tuned to achieve a specific biological effect. nih.govresearchgate.net

The development of new benzamide-based compounds also aids in understanding other biological processes. For instance, the creation of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues is helping to elucidate the mechanisms of endoplasmic reticulum stress and its role in diabetes. nih.gov

Potential for Repurposing and Scaffold Derivatization for New Applications

The benzamide scaffold is a versatile platform for drug discovery. The core structure can be modified in numerous ways to create derivatives with a wide range of pharmacological properties. This adaptability makes the benzamide scaffold a prime candidate for both repurposing existing drugs and developing new ones.

One example of this is the development of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as potential inhibitors of microtubule affinity regulating kinase 4 (MARK4), a target for cancer, diabetes, and neurodegenerative diseases. rsc.org This research demonstrates how the benzamide scaffold can be adapted to target new biological pathways and treat a variety of conditions.

The potential for derivatization also extends to the development of new research tools. The unique structure of compounds like 4-[2-(Dimethylamino)ethoxy]benzylamine allows for the investigation of its interactions with biological systems and its potential therapeutic effects. lookchem.com This compound and others like it serve as valuable building blocks in the synthesis of various organic compounds. lookchem.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(2-Dimethylamino-ethoxy)-benzamide, and what analytical methods validate its purity?

- Answer: The compound is synthesized via alkylation of dimethylaminoethanol with a benzamide precursor under reflux conditions, followed by purification via column chromatography. Key validation methods include 1H/13C NMR (to confirm substituent positions and amine linkages) and HPLC (purity >95%, monitored at 254 nm) . Reaction intermediates (e.g., 2-[2-(dimethylamino)ethoxy]benzoic acid) are characterized using FT-IR (C=O stretch at ~1680 cm⁻¹) and mass spectrometry (molecular ion peak at m/z 208.26) .

Q. How does the dimethylaminoethoxy substituent influence the compound’s physicochemical properties?

- Answer: The substituent enhances solubility in polar solvents (e.g., logP ~0.9) due to its tertiary amine and ether oxygen. Molecular dynamics simulations predict increased membrane permeability compared to unsubstituted benzamides. Experimental validation includes partition coefficient assays (octanol/water) and thermal stability analysis (TGA shows decomposition at ~220°C) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Answer: Standard assays include:

- Enzyme inhibition : IC50 determination against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, IC50 reported in μM range).

- Receptor binding : Radioligand displacement studies (e.g., serotonin receptors, Ki values via Scatchard plots) .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

- Answer: Yield optimization involves:

- Temperature control : Maintaining 60–70°C during alkylation to minimize byproducts (e.g., N-oxide formation).

- Catalyst screening : Pd/C or Raney nickel for hydrogenation steps (yield increases from 65% to 85%).

- Solvent selection : Substituting DMF with acetonitrile reduces side reactions (e.g., amide hydrolysis) .

Q. What mechanistic insights explain discrepancies in reported biological activity across studies?

- Answer: Contradictions arise from:

- Stereochemical variations : Chiral HPLC separates enantiomers with divergent bioactivity (e.g., R-form shows 10x higher EGFR inhibition).

- Metabolic instability : CYP450-mediated demethylation (confirmed via LC-MS/MS metabolite profiling ) reduces efficacy in hepatic microsomes.

- Off-target effects : Proteome-wide affinity mapping (e.g., CETSA) identifies interactions with non-target kinases .

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

- Answer:

- Docking studies : AutoDock Vina models binding to ATP pockets (e.g., EGFR, ΔG = −9.2 kcal/mol).

- QSAR models : CoMFA descriptors (e.g., steric/electrostatic fields) correlate with IC50 values (R² >0.85).

- MD simulations : Free energy perturbation (FEP) quantifies substituent effects on binding kinetics .

Q. How do advanced analytical techniques resolve purity challenges in polymorphic forms?

- Answer:

- PXRD : Distinguishes amorphous vs. crystalline phases (e.g., Form I at 2θ = 12.3° vs. Form II at 15.7°).

- DSC : Detects melting point variations (∆Tm ~5°C between polymorphs).

- ssNMR : 13C CP/MAS spectra resolve hydrogen-bonding networks .

Q. What methodologies address low bioavailability in preclinical models?

- Answer: Strategies include:

- Prodrug design : Phosphonooxymethylation of the dimethylamino group (improves logD from −1.2 to 0.5).

- Nanocarriers : PEG-PLGA nanoparticles enhance plasma half-life (t1/2 from 2h to 8h in rodents).

- Co-crystallization : With succinic acid improves dissolution rate (85% release in 30 min vs. 50% for free form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.